molecular formula C21H23FN2O4S B2570706 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 955716-09-3

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide

Cat. No. B2570706
CAS RN: 955716-09-3
M. Wt: 418.48
InChI Key: FEYYCGGJZBDCLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in each step of the synthesis .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV-Vis, IR, and NMR spectra, may also be analyzed .

Scientific Research Applications

Synthetic Applications

The development of novel synthetic methodologies for isoquinoline derivatives is a key area of interest. For instance, a rhodium-catalyzed cyanation of chelation-assisted C-H bonds was demonstrated, which is relevant for the synthesis of various benzonitrile derivatives, including isoquinoline alkaloids like menisporphine (Manthena et al., 2013). Additionally, a short approach to N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)anilines via a reductive amination/palladium-catalyzed ethoxyvinylation/reductive N-alkylation sequence was described, providing a broad range of substituents and high functional group tolerance (F. Bracher et al., 2021).

Material Science Applications

In the realm of materials science, the structural and spectroscopic properties of similar compounds have been investigated. For instance, the intramolecular and intermolecular hydrogen bonding in N-cyclohexylcarbamoyl-4-[2-(7-methoxy-4,4-dimethyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzenesulfonamide was studied, contributing to our understanding of molecular interactions and stability (Thomas Gelbrich et al., 2011).

Pharmacological Applications

The pharmacological potential of compounds within the same class as N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide is notable. Various tetrahydroquinoline derivatives have been synthesized and evaluated for their cytotoxic activity against multiple human cancer cell lines, revealing compounds with significant antiproliferative activity (P. S. Srikanth et al., 2016). Another study synthesized 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids for in vitro and in vivo antimycobacterial activities, highlighting the therapeutic potential of isoquinoline derivatives (P. Senthilkumar et al., 2008).

Mechanism of Action

If the compound is a drug or biologically active molecule, the mechanism of action describes how it exerts its effects at the molecular level. This often involves interactions with specific proteins or other biological targets .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact .

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or mechanism of action .

properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O4S/c1-2-28-20-8-7-18(12-19(20)22)29(26,27)23-17-6-5-14-9-10-24(13-16(14)11-17)21(25)15-3-4-15/h5-8,11-12,15,23H,2-4,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYYCGGJZBDCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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